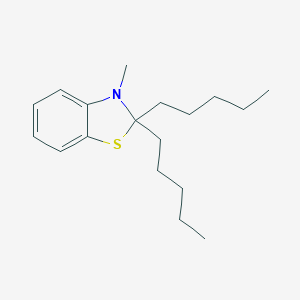
3-Methyl-2,2-dipentyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,2-dipentyl-1,3-benzothiazole is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. This compound is also known as MDB, and it has been synthesized using different methods. In
Wirkmechanismus
MDB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The mechanism of action of MDB involves the activation of caspases, which are enzymes that play a key role in apoptosis. MDB also inhibits the expression of anti-apoptotic proteins, which promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
MDB has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. In animal studies, MDB has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, further studies are needed to determine the long-term effects of MDB on human health.
Vorteile Und Einschränkungen Für Laborexperimente
MDB has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the limitations of MDB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
MDB has several potential future directions for research. One area of interest is the development of MDB-based fluorescent sensors for detecting metal ions in environmental and biological samples. Another potential direction is the development of MDB-based corrosion inhibitors for steel in harsh environments. Additionally, further studies are needed to determine the potential of MDB as a drug candidate for cancer treatment.
Synthesemethoden
MDB can be synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-bromoalkane in the presence of a base. Another method involves the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-chloroalkane in the presence of a base. The yield and purity of MDB depend on the reaction conditions used during synthesis.
Wissenschaftliche Forschungsanwendungen
MDB has been studied for its potential applications in various scientific fields. One of the major applications of MDB is in the development of fluorescent sensors for detecting metal ions. MDB has also been used as a corrosion inhibitor for steel in acidic environments. Additionally, MDB has been studied for its potential as a drug candidate due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
104169-13-3 |
|---|---|
Molekularformel |
C18H29NS |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
3-methyl-2,2-dipentyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H29NS/c1-4-6-10-14-18(15-11-7-5-2)19(3)16-12-8-9-13-17(16)20-18/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3 |
InChI-Schlüssel |
FXZXEHKLWGOIDB-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
Kanonische SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
Synonyme |
Benzothiazole, 2,3-dihydro-3-methyl-2,2-dipentyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




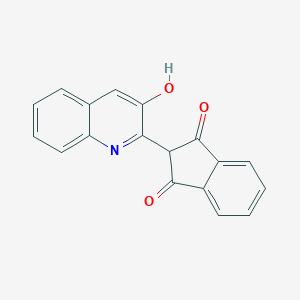
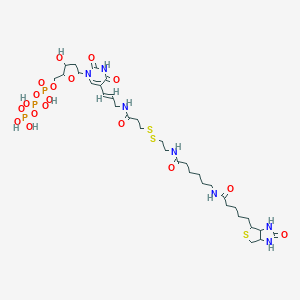
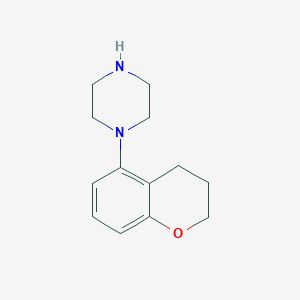

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
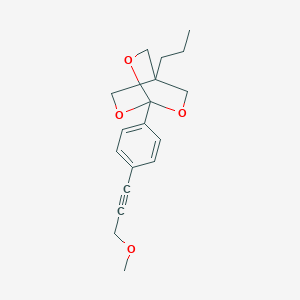

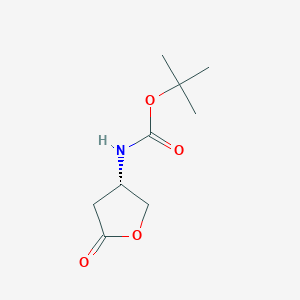


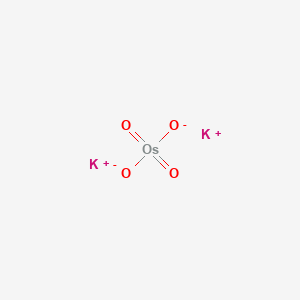
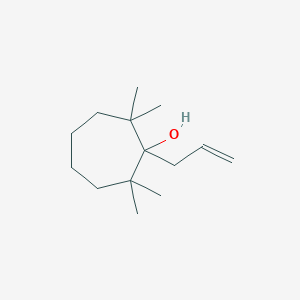
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)